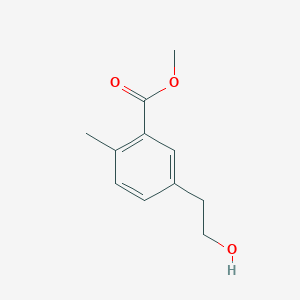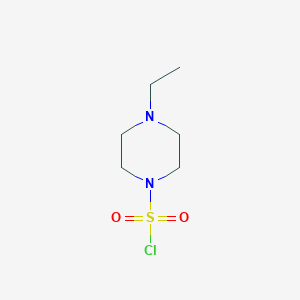
N-Boc-3-iodo-DL-phenylalanine
Descripción general
Descripción
N-Boc-3-iodo-DL-phenylalanine is a chemical compound with the molecular formula C14H18INO4 . It is used as a pharmaceutical intermediate and is also used as a p-iodo phenyl alanine derivative with N-Boc protection .
Synthesis Analysis
The synthesis of N-Boc-3-iodo-DL-phenylalanine involves the use of a tin precursor, which is synthesized from the known corresponding iodo derivative . The labeled 4-iodophenylalanine is synthesized from the tin precursor in two steps, with radiochemical yields of 91.6 ± 2.7% for the radioiodination (first) and 83.7 ± 1.7% for the deprotection (second) step .Molecular Structure Analysis
The molecular structure of N-Boc-3-iodo-DL-phenylalanine is represented by the InChI code 1S/C14H18INO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18) . The molecular weight of the compound is 391.21 g/mol .Physical And Chemical Properties Analysis
N-Boc-3-iodo-DL-phenylalanine is a solid compound . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Synthesis and Radioiodination
N-Boc-3-iodo-DL-phenylalanine has been used in the synthesis and radioiodination of derivatives for peptide synthesis. For example, N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester, a derivative of N-Boc-p-iodo-L-phenylalanine, was synthesized for use in peptide synthesis. This compound could be radioiodinated, making it useful for radiolabeling peptides (Wilbur, Hamlin, Srivastava, & Burns, 1993).
Native Chemical Ligation
Another application is in native chemical ligation, as demonstrated in the synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine. This derivative of N-Boc-3-iodo-DL-phenylalanine was used to facilitate the ligation of peptides, demonstrating its utility in complex peptide synthesis (Crich & Banerjee, 2007).
Misaminoacylation Studies
In biochemical research, Boc-protected derivatives of phenylalanine analogues, like N-Boc-3-iodo-DL-phenylalanine, have been used for misaminoacylation studies in Escherichia coli tRNAPhe. These studies are important for understanding protein synthesis and the role of tRNA in this process (Baldini, Martoglio, Schachenmann, Zugliani, & Brunner, 1988).
Polymer Synthesis
N-Boc-3-iodo-DL-phenylalanine is also utilized in the synthesis of polymers. For instance, methacrylate polymers containing chiral amino acid moieties, such as Boc-L-phenylalanine methacryloyloxyethyl ester, were synthesized using reversible addition–fragmentation chain transfer polymerization. These polymers have applications in areas like drug delivery and biotechnology (Kumar, Roy, & De, 2012).
Photoactivatable Analogs and Probes
The Boc-protected derivative of phenylalanine has been used in the synthesis of photoactivatable analogs, like L-4'-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenylalanine. These analogs are significant in studying biological processes and can serve as probes for understanding protein interactions and functions (Abdo, Sun, & Knapp, 2013).
Safety and Hazards
The compound is classified under the GHS07 hazard class . The hazard statements associated with the compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Propiedades
IUPAC Name |
3-(3-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18INO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTBEGFNTNOLNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)I)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18INO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-3-iodo-DL-phenylalanine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



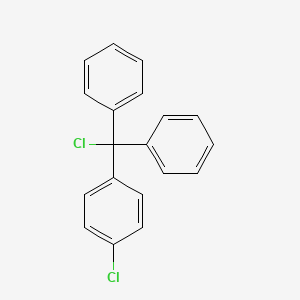

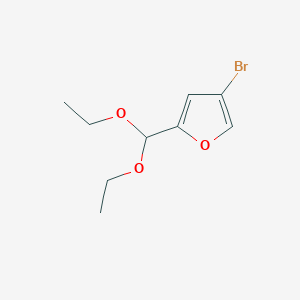


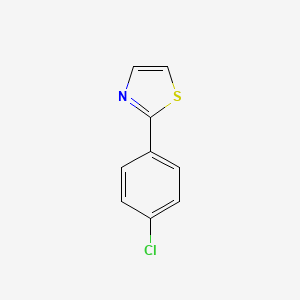
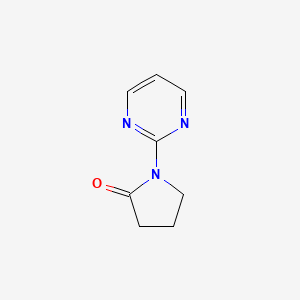
![Thieno[2,3-d]pyridazine](/img/structure/B3120762.png)
